molecular formula C24H24N2O8 B1225638 diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1225638
M. Wt: 468.5 g/mol
InChI Key: IAJGBQVMVUOWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, furanyl group, and multiple ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the furanyl group and the ester functionalities. Common reagents used in these reactions include furfural, aniline derivatives, and various esterifying agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C24H24N2O8

Molecular Weight

468.5 g/mol

IUPAC Name

diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C24H24N2O8/c1-4-31-23(29)19-14(3)20(24(30)32-5-2)25-17(19)13-34-22(28)15-9-6-7-10-16(15)26-21(27)18-11-8-12-33-18/h6-12,25H,4-5,13H2,1-3H3,(H,26,27)

InChI Key

IAJGBQVMVUOWET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
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diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
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diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
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diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
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diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 6
diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

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